molecular formula C20H32O5 B12429163 13,14-Dihydro-15-keto-PGE2-d4

13,14-Dihydro-15-keto-PGE2-d4

Cat. No.: B12429163
M. Wt: 356.5 g/mol
InChI Key: CUJMXIQZWPZMNQ-BQWYWOLISA-N
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Description

13,14-Dihydro-15-keto-Prostaglandin E2-d4 is a deuterium-labeled analog of 13,14-Dihydro-15-keto-Prostaglandin E2. This compound is primarily used as an internal standard for the quantification of 13,14-Dihydro-15-keto-Prostaglandin E2 by gas chromatography or liquid chromatography-mass spectrometry. It is a metabolite of Prostaglandin E2 and is formed via a 15-keto-Prostaglandin E2 intermediate by the enzyme 15-oxo-Prostaglandin Δ13 reductase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13,14-Dihydro-15-keto-Prostaglandin E2-d4 involves the incorporation of deuterium into the parent compound, 13,14-Dihydro-15-keto-Prostaglandin E2. This is typically achieved through hydrogen-deuterium exchange reactions under controlled conditions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of 13,14-Dihydro-15-keto-Prostaglandin E2-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced chromatographic techniques to ensure the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

13,14-Dihydro-15-keto-Prostaglandin E2-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

13,14-Dihydro-15-keto-Prostaglandin E2-d4 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 13,14-Dihydro-15-keto-Prostaglandin E2-d4 involves its interaction with specific enzymes and receptors. It is metabolized by the enzyme 15-oxo-Prostaglandin Δ13 reductase to form its active metabolites. These metabolites can then interact with various molecular targets and pathways, including the prostaglandin receptors, to exert their biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13,14-Dihydro-15-keto-Prostaglandin E2-d4 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical techniques. This labeling allows for precise quantification and tracking of the compound in various biological and chemical processes .

Properties

Molecular Formula

C20H32O5

Molecular Weight

356.5 g/mol

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-17,19,23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,19-/m1/s1/i5D2,8D2

InChI Key

CUJMXIQZWPZMNQ-BQWYWOLISA-N

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)CCC(=O)CCCCC

Canonical SMILES

CCCCCC(=O)CCC1C(CC(=O)C1CC=CCCCC(=O)O)O

Origin of Product

United States

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